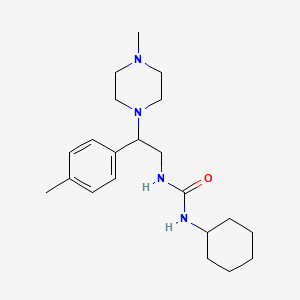
1-Cyclohexyl-3-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-3-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)urea, commonly known as CPEU, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPEU belongs to the class of urea derivatives and has shown promising results in various scientific research studies.
Applications De Recherche Scientifique
Corrosion Inhibition
One significant application of similar urea derivatives is in the field of corrosion inhibition. For instance, derivatives such as 1,3,5-triazinyl urea have been evaluated for their efficiency in preventing mild steel corrosion in acidic solutions. These compounds exhibit a strong adsorption on the steel surface, forming a protective layer and significantly reducing corrosion rates through a mixed mode of inhibition. This application underscores the potential utility of urea derivatives in industrial settings where metal preservation is critical (Mistry et al., 2011).
Biochemical Evaluation
In the realm of biochemical research, flexible urea derivatives have been synthesized and assessed for their antiacetylcholinesterase activity. This work aims to optimize the chemical spacers in these compounds, enhancing their effectiveness in inhibiting acetylcholinesterase, an enzyme relevant in conditions such as Alzheimer's disease. Such studies highlight the therapeutic potential of urea derivatives in developing treatments for neurodegenerative disorders (Vidaluc et al., 1995).
Synthesis and Material Science
Urea derivatives have also found applications in the synthesis of new materials and chemical probes. For example, polythiophene-based conjugated polymers incorporating urea units have been developed for selective metal ion detection in aqueous solutions. These materials exhibit high sensitivity and selectivity towards specific metal ions, such as Hg2+ and Cu2+, demonstrating their utility in environmental monitoring and analytical chemistry (Guo et al., 2014).
Organic Synthesis and Chemical Reactions
Furthermore, urea and its derivatives play a crucial role in facilitating various organic synthesis reactions. For instance, they are involved in amide formation processes in aqueous media, offering insights into bioconjugation techniques critical for developing pharmaceuticals and biomaterials. Understanding the mechanism of these reactions helps refine synthetic methodologies for producing more efficient and selective chemical transformations (Nakajima & Ikada, 1995).
Propriétés
IUPAC Name |
1-cyclohexyl-3-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O/c1-17-8-10-18(11-9-17)20(25-14-12-24(2)13-15-25)16-22-21(26)23-19-6-4-3-5-7-19/h8-11,19-20H,3-7,12-16H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFJFTODNUKDGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)NC2CCCCC2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

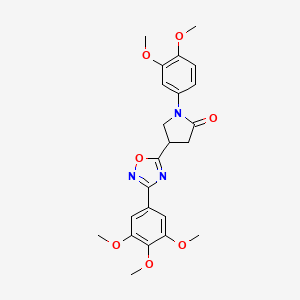
![3-Methyl-2-propyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3015039.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3015044.png)
![N-Methyl-1-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B3015046.png)
![2-(4-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine](/img/structure/B3015048.png)
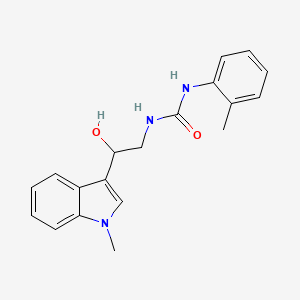
![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B3015050.png)
![(5Z)-3-[[cyclopropylmethyl(propyl)amino]methyl]-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3015052.png)
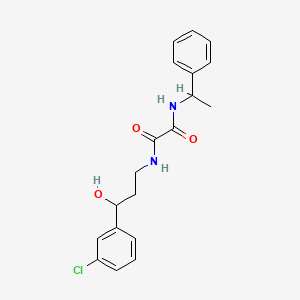
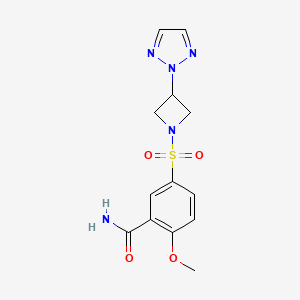
![ethyl 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B3015056.png)
![Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate](/img/structure/B3015057.png)
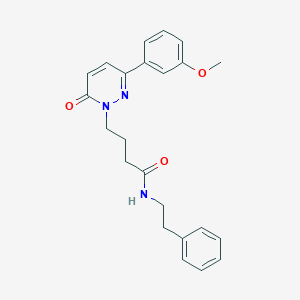
![1-methyl-3-(4-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3015060.png)